molecular formula C11H12O2 B12577759 (4R)-4-(4-Methylphenyl)oxolan-2-one CAS No. 194724-98-6

(4R)-4-(4-Methylphenyl)oxolan-2-one

Cat. No.: B12577759
CAS No.: 194724-98-6
M. Wt: 176.21 g/mol
InChI Key: BFGVYHGDJWLCQS-JTQLQIEISA-N
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Description

(4R)-4-(4-Methylphenyl)oxolan-2-one is a chiral lactone compound Lactones are cyclic esters that are commonly found in nature and are often used in the synthesis of various pharmaceuticals and fine chemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-(4-Methylphenyl)oxolan-2-one typically involves the cyclization of a hydroxy acid or the lactonization of a hydroxy ester. One common method is the acid-catalyzed cyclization of 4-(4-methylphenyl)-4-hydroxybutanoic acid. The reaction conditions often include:

    Catalyst: Sulfuric acid or p-toluenesulfonic acid

    Solvent: Toluene or dichloromethane

    Temperature: Reflux conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of biocatalysts for enantioselective synthesis is also a growing area of interest.

Chemical Reactions Analysis

Types of Reactions

(4R)-4-(4-Methylphenyl)oxolan-2-one can undergo various chemical reactions, including:

    Oxidation: Conversion to the corresponding carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: Reduction to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions where the lactone ring can be opened by nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: 4-(4-Methylphenyl)butanoic acid

    Reduction: 4-(4-Methylphenyl)butanol

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Potential precursor for pharmaceutical compounds with therapeutic properties.

    Industry: Used in the production of fine chemicals and as a flavoring agent in the food industry.

Mechanism of Action

The mechanism of action of (4R)-4-(4-Methylphenyl)oxolan-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The presence of the chiral center can lead to enantioselective interactions, which are crucial in drug design and development.

Comparison with Similar Compounds

Similar Compounds

    (4S)-4-(4-Methylphenyl)oxolan-2-one: The enantiomer of the compound with potentially different biological activity.

    4-Phenyl-2-oxetanone: A structurally similar lactone with different substituents.

    4-(4-Methylphenyl)butanoic acid: The corresponding carboxylic acid.

Uniqueness

(4R)-4-(4-Methylphenyl)oxolan-2-one is unique due to its specific chiral configuration and the presence of the 4-methylphenyl group, which can influence its reactivity and interactions in various applications.

Properties

CAS No.

194724-98-6

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

(4R)-4-(4-methylphenyl)oxolan-2-one

InChI

InChI=1S/C11H12O2/c1-8-2-4-9(5-3-8)10-6-11(12)13-7-10/h2-5,10H,6-7H2,1H3/t10-/m0/s1

InChI Key

BFGVYHGDJWLCQS-JTQLQIEISA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@H]2CC(=O)OC2

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=O)OC2

Origin of Product

United States

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